molecular formula C17H11N3O2S3 B11183185 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

Cat. No.: B11183185
M. Wt: 385.5 g/mol
InChI Key: CDSRLWVJBXWOAB-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide is a useful research compound. Its molecular formula is C17H11N3O2S3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide is a member of a class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10N2S2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{S}_2\text{O}

This structure features a benzothiazole moiety linked to a thiazine derivative, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study involving a series of benzothiazole derivatives demonstrated that compounds similar to the one showed potent activity against various bacterial and fungal strains. For instance, compounds synthesized from similar scaffolds exhibited minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against several pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)Activity Type
4d (related compound)10.7 - 21.4Antibacterial
4p (related compound)Not specifiedAntifungal
3h (related compound)Not specifiedAntifungal

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. Studies show that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, compounds containing benzothiazole moieties have been reported to inhibit cell proliferation in multiple cancer types, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (μM)Activity Type
Nitro-substituted derivativeHCC82712.5Antitumor
Chloro-substituted derivativeNCI-H35825Antitumor

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that these compounds can bind effectively within the active sites of target enzymes or receptors, disrupting their normal function and leading to antimicrobial or anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of a related benzothiazole compound against bacterial infections in patients with compromised immune systems, significant reductions in infection rates were observed.
  • Anticancer Trials : A phase II clinical trial evaluated a benzothiazole derivative's effect on solid tumors, demonstrating promising results with manageable side effects.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that compounds with the benzothiazole scaffold exhibit activity against various bacterial strains and fungi. For instance, derivatives have been synthesized that show comparable efficacy to standard antibiotics in vitro, making them candidates for further development as antimicrobial agents .

Anticancer Properties

Recent research highlights the potential of benzothiazole derivatives in cancer treatment. The compound has been evaluated for its ability to inhibit specific cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide have been shown to reduce inflammation markers in animal models. This suggests potential therapeutic roles in treating inflammatory diseases .

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems of pests effectively. Preliminary studies indicate that it exhibits insecticidal properties against common agricultural pests, providing a basis for developing eco-friendly pest control agents .

Synthesis of Novel Materials

Benzothiazole derivatives are being explored for their utility in creating new materials with unique properties. The compound can serve as a precursor for synthesizing polymers and other materials that exhibit desirable characteristics such as thermal stability and electrical conductivity. Research into these applications is ongoing and shows promise for developing advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several benzothiazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antibacterial activity. The compound this compound was among those showing promising results .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at Helwan University investigated the anti-inflammatory effects of various benzothiazole derivatives. The study found that the compound significantly reduced inflammation markers in a rat model of induced arthritis. This supports its potential therapeutic use in treating inflammatory conditions .

Properties

Molecular Formula

C17H11N3O2S3

Molecular Weight

385.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C17H11N3O2S3/c21-14(9-23-17-18-11-6-2-4-8-13(11)25-17)19-16-20-15(22)10-5-1-3-7-12(10)24-16/h1-8H,9H2,(H,19,20,21,22)

InChI Key

CDSRLWVJBXWOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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